N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE
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Overview
Description
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE is a heterocyclic compound that features a thiazole ring substituted with a fluorophenyl group and a pyrimidinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE typically involves the Hantzsch thiazole synthesis. This method entails the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its biological activity against various pathogens.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This interaction can disrupt biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-(2-PYRIMIDINYL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and pyrimidinylamine groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-9(3-5-10)11-8-19-13(17-11)18-12-15-6-1-7-16-12/h1-8H,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJHIIHWFHKUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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